2-Oxa-9-azaspiro[5.5]undecane
Overview
Description
2-Oxa-9-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential as a drug-like molecule .
Preparation Methods
The synthesis of 2-Oxa-9-azaspiro[5.5]undecane can be achieved through various synthetic routes. Another approach involves the cyclization of piperidin-4-one with but-3-en-1-ol in sulfuric acid, yielding the desired compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs.
Chemical Reactions Analysis
2-Oxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, mesylate derivatives of this compound can be converted to azido derivatives via nucleophilic substitution with sodium azide . Common reagents used in these reactions include diethylaminosulfur trifluoride (DAST) for fluorination and Grubbs catalyst for olefin metathesis . Major products formed from these reactions include fluorinated and azido derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
2-Oxa-9-azaspiro[5.5]undecane has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its antituberculosis activity as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . Additionally, this compound has been explored as an agonist of the free fatty acid receptor FFA1, an inhibitor of soluble epoxide hydrolase, and various antibacterial agents . Its unique structural features make it a valuable scaffold for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Oxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . The compound’s ability to bind to and inhibit this protein makes it a promising candidate for the development of new antituberculosis drugs .
Comparison with Similar Compounds
2-Oxa-9-azaspiro[5.5]undecane can be compared with other spirocyclic compounds, such as 1,3-dioxane, 1,3-dithiane, and 1,3-oxathiane derivatives . These compounds share similar structural features but differ in their biological activities and synthetic complexities. The unique combination of flexibility and limited degrees of freedom in this compound sets it apart from other spirocyclic compounds, making it a privileged structure in medicinal chemistry .
Properties
IUPAC Name |
2-oxa-9-azaspiro[5.5]undecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-9(8-11-7-1)3-5-10-6-4-9/h10H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRQSWYPRFTEFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)COC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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